6-Chloroindazolelucanthone
Description
6-Chloroindazolelucanthone (CAS: 49604-87-7) is a heterocyclic organic compound featuring an indazole core substituted with a chlorine atom at position 6 and three ketone functional groups at positions 1, 3, and 5 of the bicyclic structure. Its systematic IUPAC name is 6-chloro-1H-indazole-1,3,5(2H,4H)-trione, reflecting the trione configuration derived from the oxidation of the indazole scaffold. The molecular structure is defined by the SMILES notation ClC1=CC2=C(C=C1)N(C(=O)N2)C(=O)O and the InChIKey VBXZSUGZMUPWST-UHFFFAOYSA-N, which confirm the chloro-substituted indazole backbone and ketone groups .
Properties
CAS No. |
49604-87-7 |
|---|---|
Molecular Formula |
C20H22ClN3S |
Molecular Weight |
371.9 g/mol |
IUPAC Name |
2-(5-chloro-10-methyl-8-thia-14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2(7),3,5,9,11,13(16)-heptaen-14-yl)-N,N-diethylethanamine |
InChI |
InChI=1S/C20H22ClN3S/c1-4-23(5-2)10-11-24-16-9-6-13(3)20-18(16)19(22-24)15-8-7-14(21)12-17(15)25-20/h6-9,12H,4-5,10-11H2,1-3H3 |
InChI Key |
NGZVEPBBEAOJNA-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl |
Canonical SMILES |
CCN(CC)CCN1C2=C3C(=C(C=C2)C)SC4=C(C3=N1)C=CC(=C4)Cl |
Other CAS No. |
49604-87-7 |
Related CAS |
43218-55-9 (monomethanesulfonate) |
Synonyms |
6-chloroindazolelucanthone IA 3 IA 3, monomethanesulfonate IA-3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Features of this compound and Analogous Compounds
| Compound Name | CAS Number | Core Structure | Substituents | Functional Groups | Molecular Formula* | Molecular Weight* |
|---|---|---|---|---|---|---|
| This compound | 49604-87-7 | Indazole | Cl (position 6) | 3 ketones (1,3,5) | C₇H₃ClN₂O₃ | 210.57 g/mol |
| 6-Chloro-5-hydroxy-1H-indazole | Not provided | Indazole | Cl (position 6), OH (pos. 5) | Hydroxyl, chloro | C₇H₅ClN₂O | 184.58 g/mol |
| 6-Aminoindoline dihydrochloride | Not provided | Indoline | NH₂ (position 6) | Amino, hydrochloride | C₈H₁₁Cl₂N₃ | 220.10 g/mol |
*Molecular formulas and weights are inferred from structural data and may require experimental validation.
Analysis of Differences and Implications
The electron-withdrawing effects of the ketones may also reduce aromatic ring reactivity . This could enhance bioavailability in biological systems . 6-Aminoindoline dihydrochloride () diverges further, substituting the indazole core with an indoline ring and an amino group. The hydrochloride salt improves water solubility but limits compatibility with nonpolar environments .
Substituent Positioning :
- The chlorine atom at position 6 is conserved in both this compound and 6-Chloro-5-hydroxy-1H-indazole, suggesting shared steric constraints. However, the additional hydroxyl group at position 5 in the latter may introduce steric hindrance or intramolecular hydrogen bonding, altering conformational flexibility .
Pharmacological Relevance: While this compound’s trione structure is rare in pharmaceuticals, similar ketone-rich compounds (e.g., thiazolidinediones) are known for enzyme-targeting applications. In contrast, hydroxylated indazoles like 6-Chloro-5-hydroxy-1H-indazole are more commonly explored as kinase inhibitors or intermediates in drug synthesis .
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